molecular formula C7H10N2O4S2 B13982399 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide

Cat. No.: B13982399
M. Wt: 250.3 g/mol
InChI Key: ATRBHAIYGRHRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is a heterocyclic compound that contains both thiazole and dioxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide typically involves the reaction of thiazole derivatives with dioxolane compounds under specific conditions. One common method includes the use of sulfonation reactions where thiazole derivatives are treated with sulfonating agents in the presence of catalysts to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide undergoes various chemical reactions including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-carboxylic acid
  • 2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-4-carboxylic acid

Uniqueness

2-(2-Methyl-1,3-dioxolan-2-yl)thiazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where sulfonamide functionality is crucial, such as in the development of certain pharmaceuticals and industrial chemicals .

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxolan-2-yl)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-7(12-2-3-13-7)6-9-4-5(14-6)15(8,10)11/h4H,2-3H2,1H3,(H2,8,10,11)

InChI Key

ATRBHAIYGRHRFG-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=NC=C(S2)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.